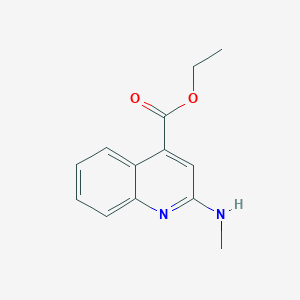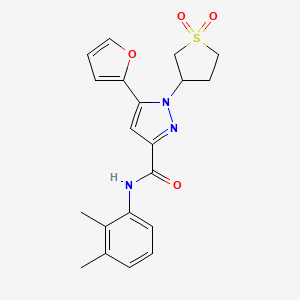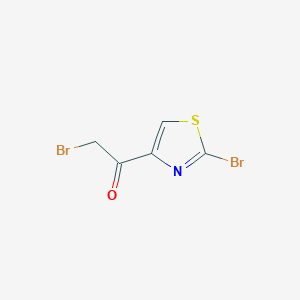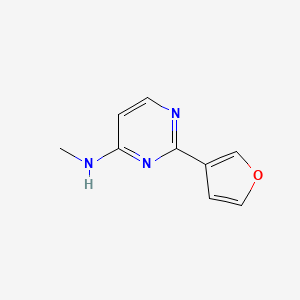
5-bromo-2-isopropylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-isopropylpyridazin-3(2H)-one (5-BIP) is a heterocyclic compound that is widely used in synthetic organic chemistry, pharmaceuticals, and other industrial applications. 5-BIP is a versatile building block for the synthesis of a variety of compounds and has been used in a number of different areas of research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-bromo-2-isopropylpyridazin-3(2H)-one serves as a pivotal precursor in the synthesis of pyridazinone derivatives, showcasing its utility in constructing complex molecular structures. Rieke and Kim (2011) developed a method for the direct preparation of 5-bromo-2-pyridylzinc iodide, demonstrating its application in coupling reactions to produce cross-coupling products (R. Rieke & Seung‐Hoi Kim, 2011). Estevez, Coelho, and Raviña (1999) explored Palladium-catalyzed cross-coupling reactions for synthesizing 5-substituted 6-phenyl-(2H)-pyridazin-3-ones, highlighting the versatility of bromopyridazinones in creating varied molecular architectures (I. Estevez, Alberto Coelho, & E. Raviña, 1999).
Material Science
In material science, the synthesis and application of related brominated compounds have been investigated for their potential in protein labeling and triggering click-to-release biorthogonal reactions. Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine in an oxidant- and metal-free method, utilizing its reactivity for chemoselective protein labeling, showcasing the compound's significance in developing therapeutic and diagnostic tools (Enric Ros et al., 2020).
Pharmacology
In pharmacology, brominated compounds have demonstrated potential in cancer research. Stevens et al. (1987) investigated the antitumor activity and pharmacokinetics of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), finding significant activity against various murine tumors, indicating the therapeutic potential of such derivatives (M. Stevens et al., 1987).
Eigenschaften
IUPAC Name |
5-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)3-6(8)4-9-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRCRYLCGSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2677868.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)

![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)

![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)

